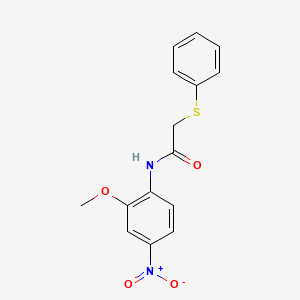

N-(2-methoxy-4-nitrophenyl)-2-(phenylsulfanyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-21-14-9-11(17(19)20)7-8-13(14)16-15(18)10-22-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGSOVSRZPFSHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-(phenylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxy-4-nitroaniline with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under nitrogen atmosphere to prevent moisture from affecting the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated systems for solvent purification and precise control of reaction conditions is common in industrial settings to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder, hydrochloric acid.

Substitution: Sodium hydride, various nucleophiles.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Building Block for Complex Molecules

N-(2-methoxy-4-nitrophenyl)-2-(phenylsulfanyl)acetamide serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The nitro group can be reduced to an amino group, while the phenylsulfanyl moiety can undergo substitution reactions with nucleophiles under specific conditions.

| Reaction Type | Description |

|---|---|

| Oxidation | Reduction of the nitro group to an amino group. |

| Reduction | Substitution of the phenylsulfanyl group with other nucleophiles. |

| Substitution | Participation of the phenylsulfanyl moiety in nucleophilic substitution reactions. |

Biological Research

Potential Biological Activity

Research has indicated that N-(2-methoxy-4-nitrophenyl)-2-(phenylsulfanyl)acetamide exhibits potential biological activities. Studies are ongoing to evaluate its interactions with various biomolecules, which may lead to insights into its therapeutic properties. The compound's nitro group can participate in redox reactions, potentially modulating enzyme activity and disrupting cellular processes.

Medicinal Applications

Therapeutic Properties

The compound is being investigated for its potential therapeutic effects, particularly in anti-inflammatory and antimicrobial contexts. Preliminary studies suggest that it may inhibit certain biological pathways associated with inflammation and microbial growth. The mechanism of action appears to involve interactions with thiol-containing biomolecules, which could lead to various biological effects.

Industrial Applications

Material Development

In industrial settings, N-(2-methoxy-4-nitrophenyl)-2-(phenylsulfanyl)acetamide is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for use in specialty chemicals and advanced materials that require specific chemical functionalities.

Case Studies

-

Synthesis of Heterocyclic Compounds

A study demonstrated the use of N-(2-methoxy-4-nitrophenyl)-2-(phenylsulfanyl)acetamide as a precursor for synthesizing various heterocyclic compounds. The research highlighted its effectiveness in producing derivatives with enhanced biological activity, showcasing its utility as a building block in organic synthesis. -

Biological Evaluation

In another investigation, the compound was assessed for its antimicrobial properties against several bacterial strains. Results indicated promising activity, suggesting further exploration into its potential as a therapeutic agent. -

Material Science Innovations

The compound has been explored for applications in material science, particularly in developing novel polymers that exhibit specific chemical reactivity. This application underscores its versatility beyond traditional organic synthesis.

Wirkmechanismus

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylsulfanyl group can interact with thiol-containing biomolecules. These interactions can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s key functional groups differentiate it from other acetamides:

- Methoxy Group : Electron-donating, enhances lipophilicity and may influence binding to hydrophobic enzyme pockets.

- Nitro Group : Electron-withdrawing, increases molecular stability and may modulate redox activity.

- Phenylsulfanyl Group : Contributes to π-π stacking interactions and thiol-mediated binding.

Table 1: Structural Comparison with Analogous Acetamides

Pharmacological Activities

Anticancer Potential

- : Quinazoline-sulfonyl acetamides (e.g., compounds 38–40) showed IC₅₀ values <1 µM against HCT-116 and MCF-7 cancer cells due to sulfonyl groups enhancing DNA intercalation .

Enzyme Inhibition

- : MAO-A inhibitors (e.g., N-[5-(acetyloxy)...]acetamide, IC₅₀ = 0.028 mM) rely on acetyloxy and chlorophenyl groups for selectivity .

- Target Compound : The nitro group may confer selectivity toward nitroreductase enzymes, as seen in anti-mycobacterial CDD compounds () .

Antimicrobial Activity

- : N-(4-Methoxyphenyl)-2-(aminophenylsulfanyl)acetamide demonstrated antimicrobial activity, attributed to the sulfanyl and methoxy groups .

- Target Compound : The nitro group could enhance oxidative stress in microbial cells, but this remains speculative without direct data.

Physicochemical Properties

Table 2: Molecular Weight and Solubility Predictions

Structure-Activity Relationships (SAR)

Biologische Aktivität

N-(2-methoxy-4-nitrophenyl)-2-(phenylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound N-(2-methoxy-4-nitrophenyl)-2-(phenylsulfanyl)acetamide has the following structural formula:

This structure includes a methoxy group, a nitro group, and a phenylsulfanyl moiety, which contribute to its reactivity and biological interactions.

The biological activity of N-(2-methoxy-4-nitrophenyl)-2-(phenylsulfanyl)acetamide can be attributed to several mechanisms:

- Redox Reactions : The nitro group can undergo reduction, potentially leading to the formation of reactive intermediates that interact with cellular components.

- Thiol Interactions : The phenylsulfanyl group may interact with thiol-containing biomolecules, influencing enzyme activities and cellular signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to inflammation and microbial resistance, similar to other acetamide derivatives .

Antimicrobial Activity

N-(2-methoxy-4-nitrophenyl)-2-(phenylsulfanyl)acetamide has been investigated for its antimicrobial properties. In vitro studies indicate that it exhibits moderate antibacterial activity against various strains. The minimum inhibitory concentrations (MIC) for some bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

Research has demonstrated that the compound may possess anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

A study investigated the inhibitory effects of N-(2-methoxy-4-nitrophenyl)-2-(phenylsulfanyl)acetamide on aldose reductase, an enzyme implicated in diabetic complications. Results indicated an IC50 value of 25 µM, demonstrating significant inhibition compared to control groups . -

Antiviral Activity :

The compound was also tested for antiviral properties against HIV-1. In vitro assays revealed an IC50 value of 21.5 µM in H9 cells, indicating moderate antiviral activity. However, toxicity levels were also assessed, showing a CC50 greater than 100 µM, which suggests a favorable therapeutic index . -

Structural Studies :

Crystal structure analysis has confirmed the molecular geometry and bonding interactions within the compound. This information is crucial for understanding the binding dynamics with biological targets and optimizing its pharmacological profile .

Q & A

Q. What are the optimal synthetic routes for N-(2-methoxy-4-nitrophenyl)-2-(phenylsulfanyl)acetamide, and how are intermediates purified?

The synthesis typically involves a multi-step approach:

- Step 1: Coupling of 2-methoxy-4-nitroaniline with a sulfanylacetic acid derivative via amide bond formation using carbodiimide-based coupling agents (e.g., DCC or EDC) .

- Step 2: Introduction of the phenylsulfanyl group through nucleophilic substitution or thiol-ene reactions, requiring anhydrous conditions and catalysts like triethylamine .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures are standard for isolating intermediates and final products .

Q. How is structural integrity confirmed for this compound, and what analytical techniques are critical?

- NMR Spectroscopy: H and C NMR are used to verify methoxy (-OCH), nitro (-NO), and phenylsulfanyl (-SPh) substituents. Aromatic proton signals in the δ 7.0–8.5 ppm range confirm the nitrophenyl group .

- HPLC-MS: Ensures purity (>95%) and validates molecular weight (e.g., [M+H] at m/z ~361) .

- IR Spectroscopy: Peaks at ~1650 cm (amide C=O) and ~1520 cm (NO asymmetric stretch) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what targets are plausible?

- Molecular Docking: Simulations using AutoDock or Schrödinger Suite can predict binding affinity to enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging its nitro group’s electron-withdrawing properties for active-site interactions .

- Pharmacophore Mapping: The phenylsulfanyl and nitrophenyl moieties may act as hydrogen bond acceptors, suggesting anti-inflammatory or anticancer potential .

Q. What strategies resolve low yields in the final coupling step of the synthesis?

Q. How does the nitro group influence the compound’s reactivity in biological systems?

- Electrophilic Character: The nitro group enhances electrophilicity, facilitating covalent interactions with cysteine residues in target proteins (e.g., tubulin or proteases) .

- Redox Activity: Under reducing conditions (e.g., in hypoxic tumor microenvironments), nitro reduction to amine derivatives may generate reactive intermediates, contributing to cytotoxicity .

Methodological Challenges and Solutions

Q. How to address discrepancies in spectroscopic data between synthetic batches?

- Batch Analysis: Compare NMR chemical shifts across batches; deviations >0.1 ppm suggest impurities or stereochemical inconsistencies .

- Advanced Chromatography: Use reverse-phase HPLC with gradient elution (acetonitrile/water + 0.1% TFA) to separate diastereomers or regioisomers .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

- Kinetic Assays: Measure IC values against COX-2 or tyrosine kinases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .

- Cellular Models: Test antiproliferative effects in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, correlating results with nitroreductase expression levels .

Data Contradictions and Validation

Q. How to reconcile conflicting reports on its stability in aqueous solutions?

- pH-Dependent Degradation: Conduct accelerated stability studies (40°C/75% RH) across pH 1–10. The nitro group may hydrolyze under alkaline conditions (pH >8), requiring buffered formulations for biological assays .

Q. Why do some studies report high cytotoxicity while others show negligible activity?

- Metabolic Activation: Differences in cell lines’ metabolic profiles (e.g., nitroreductase expression) can alter prodrug activation. Validate using isogenic cell lines with/without nitroreductase overexpression .

Key Research Gaps

- In Vivo Pharmacokinetics: No data exist on oral bioavailability or metabolism. Proposed studies: Rodent PK/PD models with LC-MS/MS quantification .

- Structure-Activity Relationships (SAR): Systematic modification of the methoxy and nitro groups could optimize target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.